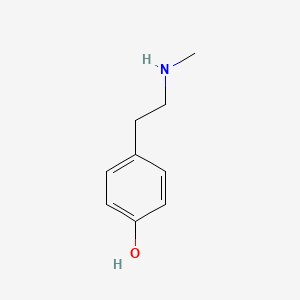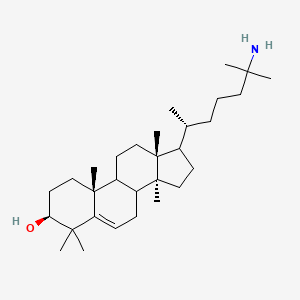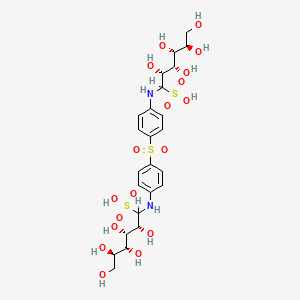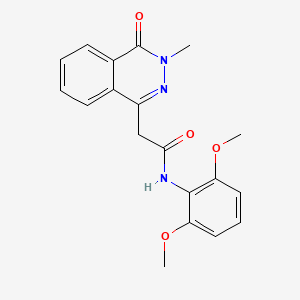
N-甲基酪胺
概述
描述
N-甲基酪胺(盐酸盐),也称为4-羟基-N-甲基苯乙胺盐酸盐,是一种天然存在的苯乙胺生物碱。它存在于各种植物中,包括苦橙和 barley。 该化合物是酪胺的衍生物,酪胺是一种众所周知的生物胺,并且共享了许多药理特性 .
科学研究应用
N-甲基酪胺(盐酸盐)在科学研究中有着广泛的应用:
化学: 它用作合成其他苯乙胺衍生物的前体。
生物学: 它作为研究生物胺代谢的模型化合物。
医学: 由于其肾上腺素能激动剂特性,它具有潜在的治疗应用。
工业: 它用于生产药物和作为食品添加剂 .
作用机制
N-甲基酪胺(盐酸盐)主要通过肾上腺素能受体发挥作用。它是一种 α-肾上腺素受体拮抗剂,抑制脂肪分解(脂肪分解)并刺激儿茶酚胺的释放。 这会导致食欲增加和消化增强 .
安全和危害
未来方向
生化分析
Biochemical Properties
N-Methyltyramine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is produced by the N-methylation of tyramine via the enzyme phenylethanolamine N-methyltransferase in humans and tyramine N-methyltransferase in plants . N-Methyltyramine acts as an α2-adrenoreceptor antagonist and exhibits modest inhibitory activity with respect to the breakdown of fats (lipolysis) . It also stimulates the release of gastrin and pancreatic secretions, enhancing appetite and digestion .
Cellular Effects
N-Methyltyramine influences various cellular processes and cell functions. It has been shown to increase blood pressure in rats, inhibit electrically-induced contractions of the guinea-pig ileum, relax acetylcholine-stimulated tone of isolated guinea-pig trachealis muscle, and increase the rate and contractile force of isolated guinea-pig atrium . N-Methyltyramine also promotes the release of noradrenaline, similar to tyramine, and is considered a stimulant . It affects cell signaling pathways, gene expression, and cellular metabolism by interacting with adrenergic receptors .
Molecular Mechanism
At the molecular level, N-Methyltyramine exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. It acts as an α-adrenoreceptor antagonist, which means it blocks the action of adrenergic receptors, leading to its effects on blood pressure and fat metabolism . N-Methyltyramine also stimulates the release of gastrin and pancreatic secretions, enhancing digestion . Its molecular mechanism involves the modulation of adrenergic receptors and the inhibition of lipolysis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Methyltyramine have been observed to change over time. Rapid distribution and metabolism were noted, with radioactivity detected in all organs within 2 minutes of administration . The largest amounts were present in the liver and kidneys, and over 80% of the radiolabel was found in the urine within 1 hour . N-Methyltyramine’s stability and degradation in laboratory settings have not been extensively studied, but its rapid metabolism suggests a short duration of action .
Dosage Effects in Animal Models
The effects of N-Methyltyramine vary with different dosages in animal models. In rats, it increased blood pressure, inhibited electrically-induced contractions of the guinea-pig ileum, and relaxed acetylcholine-stimulated tone of isolated guinea-pig trachealis muscle . In dogs, intravenous infusion of N-Methyltyramine at a constant rate increased renal blood flow, renal vascular resistance, and mean arterial pressure . High doses of N-Methyltyramine may lead to toxic or adverse effects, but specific threshold effects have not been well-documented .
Metabolic Pathways
N-Methyltyramine is involved in metabolic pathways through its interaction with enzymes and cofactors. It is biosynthesized from the amino acid L-tyrosine via a process of decarboxylation and N-methylation . The enzyme phenylethanolamine N-methyltransferase catalyzes the N-methylation of tyramine to produce N-Methyltyramine . This metabolic pathway is significant in both humans and plants .
Transport and Distribution
N-Methyltyramine is transported and distributed within cells and tissues through various mechanisms. It undergoes rapid distribution and metabolism, with radioactivity detected in all organs within 2 minutes of administration . The largest amounts are found in the liver and kidneys, and over 80% of the radiolabel is excreted in the urine within 1 hour . N-Methyltyramine’s transport and distribution are influenced by its interactions with transporters and binding proteins .
Subcellular Localization
The subcellular localization of N-Methyltyramine and its effects on activity or function have not been extensively studied. Its rapid distribution and metabolism suggest that it may not accumulate significantly in specific subcellular compartments
准备方法
合成路线和反应条件
N-甲基酪胺(盐酸盐)可以通过酪胺的 N-甲基化合成。一种常见的方法涉及在氢化釜中使用钯碳 (Pd/C) 催化剂、浓盐酸和水。反应在氢气气氛下于室温下进行。 反应结束后,将产物过滤,在减压下浓缩,然后从乙醇中重结晶以获得纯 N-甲基酪胺(盐酸盐) .
工业生产方法
N-甲基酪胺(盐酸盐)的工业生产通常涉及使用上述方法进行大规模合成。 这种方法比从植物中提取更有效,并且更具成本效益 .
化学反应分析
反应类型
N-甲基酪胺(盐酸盐)会发生各种化学反应,包括:
氧化: 它可以被氧化形成相应的醌。
还原: 还原反应可以将其还原回母体胺酪胺。
取代: 它可以发生亲核取代反应,特别是在羟基上.
常见试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO₄) 和过氧化氢 (H₂O₂)。
还原: 使用诸如氢化铝锂 (LiAlH₄) 之类的还原剂。
形成的主要产物
氧化: 醌和其他氧化衍生物。
还原: 酪胺。
取代: 各种取代的苯乙胺.
相似化合物的比较
类似化合物
酪胺: 母体化合物,是一种天然存在的痕量胺。
N,N-二甲基酪胺(霍登碱): 酪胺的另一种甲基化衍生物。
N,N,N-三甲基酪胺(坎迪辛): 另一种甲基化衍生物
独特性
N-甲基酪胺(盐酸盐)因其特殊的肾上腺素能受体活性及其在抑制脂肪分解的同时刺激食欲的能力而独一无二。 这使其与其他类似化合物如酪胺和霍登碱不同,后者具有不同的药理学特征 .
属性
IUPAC Name |
4-[2-(methylamino)ethyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-10-7-6-8-2-4-9(11)5-3-8/h2-5,10-11H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXVZFRBSCNEKPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
13062-76-5 (hydrochloride) | |
| Record name | Methyl-4-tyramine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000370989 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60190496 | |
| Record name | Methyl-4-tyramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60190496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | N-Methyltyramine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003633 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
370-98-9 | |
| Record name | N-Methyltyramine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=370-98-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl-4-tyramine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000370989 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Methyltyramine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113958 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl-4-tyramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60190496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-[2-(methylamino)ethyl]phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.120 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-METHYLTYRAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G3S4E2F7TA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | N-Methyltyramine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003633 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1-[3-(dimethylamino)propyl]-1-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-3-phenylurea](/img/structure/B1195749.png)


![1-[(1-Tert-butyl-5-tetrazolyl)-thiophen-2-ylmethyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B1195752.png)

![N-[1-[4-(4-methylphenyl)-2-thiazolyl]-4-piperidinyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamide](/img/structure/B1195756.png)

![2-Thiophenecarboxylic acid [3-methyl-1-oxo-1-(thiophen-2-ylmethylamino)butan-2-yl] ester](/img/structure/B1195759.png)
